molecular formula C22H24N4O3 B2921589 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide CAS No. 1286720-53-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B2921589
CAS No.: 1286720-53-3
M. Wt: 392.459
InChI Key: UUCLZDXZWNSTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide is a structurally complex molecule featuring a benzodioxin core linked via an acetamide bridge to a substituted pyrazole moiety. The benzodioxin ring (a fused bicyclic ether system) and the pyrazole heterocycle are both pharmacologically significant motifs, often associated with diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The dimethylamino group at the pyrazole’s 3-position and the 4-methylphenyl substituent at the 4-position likely influence the compound’s lipophilicity, electronic properties, and intermolecular interactions, which are critical for target binding and pharmacokinetics.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-4-6-16(7-5-15)18-13-26(24-22(18)25(2)3)14-21(27)23-17-8-9-19-20(12-17)29-11-10-28-19/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCLZDXZWNSTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 1,4-benzodioxin derivatives and pyrazole intermediates. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties for drug development.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Antimicrobial Sulfonamide Derivatives ()

A series of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides (e.g., 7l) demonstrated potent antimicrobial and antifungal activities. Compound 7l (C23H22ClN3O4S), bearing a 3,5-dimethylphenyl group, exhibited strong activity against Staphylococcus aureus and Candida albicans with low hemolytic activity (<5%) .

Pyrazole-Acetamide Derivatives with Nitrophenyl Groups ()

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide (C19H18N4O4) features a nitro group on the phenyl ring, which increases electron-withdrawing effects and polarity. This compound’s crystal structure revealed intermolecular hydrogen bonding (N–H⋯O) and C–H⋯O interactions, forming a 2D supramolecular network . The target compound’s 4-methylphenyl group, being electron-donating, may reduce polarity and improve metabolic stability compared to nitro-substituted analogues.

Dimethoxyphenyl-Substituted Pyrazolo-Pyrazine Acetamide ()

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (C21H20N4O5) incorporates a pyrazolo-pyrazine ring and dimethoxyphenyl substituents. The methoxy groups enhance solubility via hydrogen-bond acceptor capacity but may reduce membrane permeability compared to the target compound’s methylphenyl group .

Thieno-Pyrimidine Acetamide ()

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (C21H18FN3O5) replaces the pyrazole with a thieno-pyrimidine ring. The sulfur atom in the thiophene ring may alter electronic distribution and binding affinity compared to the nitrogen-rich pyrazole in the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Reported Activity Key References
Target Compound C23H24N4O3 Dimethylamino, 4-methylphenyl Hypothetical: Antimicrobial -
7l (Antimicrobial Agent) C23H22ClN3O4S 4-Chlorophenylsulfonyl, 3,5-dimethyl Antimicrobial, low hemolysis
Nitrophenyl Pyrazole Acetamide C19H18N4O4 4-Nitrophenyl Structural insights
Dimethoxyphenyl Pyrazolo-Pyrazine Acetamide C21H20N4O5 3,4-Dimethoxyphenyl Not reported
Thieno-Pyrimidine Acetamide C21H18FN3O5 5,6-Dimethylthieno-pyrimidine Not reported

Research Findings and Implications

  • Antimicrobial Potential: The target compound’s 4-methylphenyl group mirrors the 3,5-dimethylphenyl group in 7l, which showed enhanced antimicrobial activity with low toxicity. The dimethylamino group may further modulate solubility and target engagement .
  • Crystallographic Insights: Analogues like those in exhibit hydrogen-bonding patterns critical for crystal packing and stability. The target compound’s dimethylamino group could introduce new hydrogen-bond donor/acceptor sites, influencing solid-state properties .
  • Electronic Effects: Substituents like nitro () or methoxy () groups alter electronic profiles, whereas the target’s methylphenyl and dimethylamino groups balance lipophilicity and metabolic stability .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, molecular interactions, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxane moiety and a pyrazole ring. Its molecular formula is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a molecular weight of approximately 396.44 g/mol. The structural representation can be summarized as follows:

ComponentStructure
Benzodioxane MoietyBenzodioxane
Pyrazole RingPyrazole

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of compounds containing the benzodioxane and acetamide moieties. Specifically, this compound was tested against various enzymes:

  • α-Glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors of α-glucosidase are significant for managing type 2 diabetes mellitus (T2DM). The compound exhibited substantial inhibitory activity, suggesting its potential as an antidiabetic agent .
  • Acetylcholinesterase (AChE) : AChE is involved in neurotransmission and is a target for Alzheimer's disease treatment. The compound showed weak inhibitory activity against AChE, indicating limited potential for neuroprotective effects compared to other inhibitors .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The docking results were consistent with the observed in vitro enzyme inhibition data, highlighting the compound's ability to interact favorably with active sites of α-glucosidase .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of related compounds:

  • Synthesis of Sulfonamides : Research demonstrated that sulfonamide derivatives containing the benzodioxane moiety exhibited broad-spectrum antitumor activity. The synthesis involved reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides to yield active compounds .
  • Therapeutic Implications : Compounds derived from benzodioxane have shown promise in treating various conditions, including diabetes and neurodegenerative diseases. Their enzyme inhibitory activities suggest potential therapeutic applications in managing these diseases .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves coupling a 2,3-dihydrobenzo[1,4]dioxin-6-amine derivative with a functionalized pyrazole-acetic acid intermediate. A common method employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane, with triethylamine as a base. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Critical steps include protecting group strategies for the dimethylamino-pyrazole moiety to prevent side reactions .

Q. How is structural characterization performed for this compound?

  • 1H/13C NMR : Assign protons and carbons, focusing on the benzodioxin aromatic protons (~6.8–7.2 ppm) and pyrazole methyl groups (~2.3–2.5 ppm).
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and benzodioxin C-O-C stretches (~1240–1260 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C22H24N4O3).
  • Elemental Analysis (CHN) : Ensures purity (>95%) by matching experimental and theoretical C, H, N percentages .

Q. What are the recommended storage conditions to maintain stability?

Store the compound in amber glass vials at 2–8°C under an inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis. Stability should be verified every 6 months via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can enzyme inhibition assays (e.g., α-glucosidase) be optimized for this compound?

  • Assay Design : Use p-nitrophenyl-α-D-glucopyranoside as a substrate in phosphate buffer (pH 6.8). Monitor hydrolysis at 405 nm (UV-Vis) over 30 minutes.
  • IC50 Determination : Prepare a dose-response curve (0.1–100 µM) with triplicate measurements. Include acarbose as a positive control.
  • Kinetic Analysis : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition mechanisms .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Standardization : Re-test under controlled conditions (pH, temperature, enzyme batch).
  • Purity Verification : Use HPLC and elemental analysis to confirm compound integrity.
  • Orthogonal Assays : Validate results with fluorescence-based or radiolabeled assays to rule out spectrophotometric interference .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB: 1XSI). Focus on hydrogen bonding with the pyrazole dimethylamino group and hydrophobic interactions with the 4-methylphenyl substituent.
  • CoMFA/CoMSIA : Analyze steric/electronic effects of substituent variations (e.g., replacing 4-methylphenyl with halogens) to predict activity trends .

Q. How to evaluate metabolic stability in preclinical models?

  • Liver Microsome Assay : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in PBS (pH 7.4).
  • LC-MS Analysis : Quantify parent compound depletion over 60 minutes. Calculate intrinsic clearance (Clint) and extrapolate to in vivo hepatic clearance using the well-stirred model .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.